molecular formula C10H9ClN2 B13455076 2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile

2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile

Cat. No.: B13455076
M. Wt: 192.64 g/mol
InChI Key: WAMKEEJJYKPLLJ-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is a heterocyclic organic compound with a unique structure that includes a chlorine atom, a cyclopropyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to synthesize this compound . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of functional groups and the conditions under which the reactions occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is unique due to the presence of the cyclopropyl group and nitrile group, which confer distinct chemical properties and reactivity compared to its similar compounds. These unique features make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H9ClN2/c1-6-4-8(5-12)10(11)13-9(6)7-2-3-7/h4,7H,2-3H2,1H3

InChI Key

WAMKEEJJYKPLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C2CC2)Cl)C#N

Origin of Product

United States

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